molecular formula C13H15NO2 B2875907 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-47-9

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2875907
CAS RN: 1087611-47-9
M. Wt: 217.268
InChI Key: GPEQHJSLTKAIIU-UHFFFAOYSA-N
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Description

The compound “1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a furan ring and a pyrrole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The term “2-ylmethyl” suggests that the furan ring is attached to the pyrrole ring via a methylene (-CH2-) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The furan and pyrrole rings would likely contribute to the compound’s aromaticity . The aldehyde group (-CHO) at the 3-position of the pyrrole ring would likely have a polar character, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out . The aldehyde group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation . The furan and pyrrole rings might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . The presence of the polar aldehyde group could influence its solubility in polar solvents . The aromatic rings might contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Catalytic Organic Synthesis

Furan derivatives have been used in the realm of catalytic organic synthesis . For instance, a study integrated biomass catalytic conversion with organic synthesis techniques to synthesize a new compound . This process demonstrated the feasibility of converting biomass into valuable chemical precursors and exemplified the synthesis of novel compounds through green chemistry principles .

Biomass Conversion

Furan derivatives have been used in the conversion of biomass into valuable chemical precursors . In one study, N-acetylglucosamine was catalytically transformed into 5-hydroxymethylfurfural (HMF), a furan derivative . This process demonstrates the potential of furan derivatives in sustainable chemistry and green technology .

Antibacterial Activity

Furan derivatives have shown potential in the development of new antibacterial agents . They have been used in the search for new drugs due to their remarkable therapeutic efficacy . The diverse methods by which furan derivatives can be synthesized and their numerous structural reactions offer a wide range of prospects in the field of organic and medicinal chemistry .

Production of Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have various applications . Furan derivatives, including furfural and 5-hydroxymethylfurfural, are among these FPCs . The production and uses of FPCs offer a brief look at the manufacture and uses of furan platform chemicals .

Development of Novel Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Green Technology

Furan derivatives, such as 5-hydroxymethylfurfural (HMF), have significant roles as precursors for fuels, pharmaceuticals, and various other applications . Their derivatives also exhibit substantial biological activity, highlighting their versatility and potential in sustainable chemistry and green technology .

Future Directions

The study of furan and pyrrole derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas . Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

properties

IUPAC Name

1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEQHJSLTKAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

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